Cas no 2680769-28-0 (tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate)

tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
- 2680769-28-0
- EN300-28291550
-
- Inchi: 1S/C16H22N2O2S/c1-9-6-10(2)13-11(7-9)12(8-17)14(21-13)18-15(19)20-16(3,4)5/h9-10H,6-7H2,1-5H3,(H,18,19)
- InChI Key: AMWBDYODAFXWPU-UHFFFAOYSA-N
- SMILES: S1C(=C(C#N)C2=C1C(C)CC(C)C2)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 306.14019912g/mol
- Monoisotopic Mass: 306.14019912g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 90.4Ų
tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28291550-5.0g |
tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
2680769-28-0 | 95.0% | 5.0g |
$2070.0 | 2025-03-19 | |
Enamine | EN300-28291550-1.0g |
tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
2680769-28-0 | 95.0% | 1.0g |
$714.0 | 2025-03-19 | |
Enamine | EN300-28291550-1g |
tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
2680769-28-0 | 1g |
$714.0 | 2023-09-08 | ||
Enamine | EN300-28291550-0.25g |
tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
2680769-28-0 | 95.0% | 0.25g |
$657.0 | 2025-03-19 | |
Enamine | EN300-28291550-10.0g |
tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
2680769-28-0 | 95.0% | 10.0g |
$3069.0 | 2025-03-19 | |
Enamine | EN300-28291550-0.05g |
tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
2680769-28-0 | 95.0% | 0.05g |
$600.0 | 2025-03-19 | |
Enamine | EN300-28291550-2.5g |
tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
2680769-28-0 | 95.0% | 2.5g |
$1399.0 | 2025-03-19 | |
Enamine | EN300-28291550-10g |
tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
2680769-28-0 | 10g |
$3069.0 | 2023-09-08 | ||
Enamine | EN300-28291550-0.1g |
tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
2680769-28-0 | 95.0% | 0.1g |
$628.0 | 2025-03-19 | |
Enamine | EN300-28291550-0.5g |
tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
2680769-28-0 | 95.0% | 0.5g |
$685.0 | 2025-03-19 |
tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate Related Literature
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Additional information on tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
Introduction to Tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate (CAS No. 2680769-28-0)
Tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate, identified by its Chemical Abstracts Service (CAS) number 2680769-28-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiophene derivative class, a structural motif widely recognized for its pharmacological properties and biological activities. The presence of functional groups such as the cyano group and the carbamate moiety enhances its potential as a bioactive molecule, making it a subject of intense research interest.
The structure of tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate is characterized by a fused ring system consisting of a benzene ring and a thiophene ring, with additional substituents that contribute to its unique chemical and biological properties. The 3-cyano group at the 3-position of the benzothiophene core introduces electrophilic characteristics, while the 5,7-dimethyl substituents enhance steric hindrance and electronic distribution. The tetrahydro prefix indicates the presence of a saturated six-membered ring fused to the benzothiophene system, which can influence metabolic stability and bioavailability.
In recent years, there has been a surge in research focused on benzothiophene derivatives due to their demonstrated efficacy in various therapeutic applications. These compounds have shown promise as intermediates in the synthesis of drugs targeting neurological disorders, cardiovascular diseases, and cancer. The carbamate functional group in this molecule not only serves as a key pharmacophore but also facilitates further derivatization and modification, allowing for the development of novel analogs with enhanced pharmacokinetic profiles.
One of the most compelling aspects of tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate is its potential role in modulating biological pathways associated with inflammation and oxidative stress. Recent studies have highlighted the importance of benzothiophene derivatives in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses. The cyano group, in particular, has been shown to enhance binding affinity to target proteins by introducing negative charge density and improving hydrophobic interactions.
The synthesis of tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzothiophene core efficiently. Additionally, protecting group strategies are often utilized to safeguard sensitive functional groups during synthetic transformations.
From a pharmaceutical perspective,tert-butyl N-(3-cyano-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate represents an exciting candidate for further development into therapeutic agents. Its structural features align well with current drug discovery trends that emphasize molecular diversity and target specificity. Moreover,benzothiophene derivatives have been successfully translated into clinical use, exemplified by drugs such as nefazodone and nefopam, which underscores their translational potential.
The pharmacokinetic properties of this compound are also under investigation to optimize its delivery and efficacy. Studies have begun to explore its solubility profile,metabolic stability, and interaction with cytochrome P450 enzymes, which are critical factors in drug development. By understanding these parameters,tert-butyl N-(3-cyano-5-methylthieno[2',3':4',5']furo[3',4']pyridine)-3-carboxamide can be fine-tuned for improved bioavailability and reduced side effects.
In conclusion,tert-butyl N-(3-cyano-5-methylthieno[2',3':4',5']furo[3',4']pyridine)-3-carboxamide (CAS No. 2680769280) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features,combined with recent advancements in synthetic chemistry, make it an attractive scaffold for drug discovery. As research continues to uncover new biological activities associated with benzothiophene derivatives,this molecule is poised to play a crucial role in developing next-generation therapeutics.
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